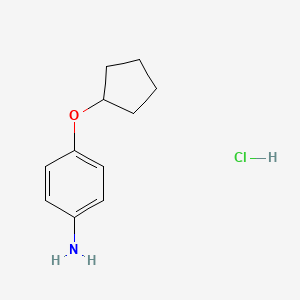

4-(Cyclopentyloxy)aniline hydrochloride

Description

4-(Cyclopentyloxy)aniline hydrochloride (CAS: 1172521-22-0) is an aromatic amine derivative featuring a cyclopentyl ether substituent at the para position of the aniline ring, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₄ClNO, and it is utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The cyclopentyloxy group imparts steric bulk and lipophilicity, influencing solubility and reactivity in downstream reactions.

Properties

IUPAC Name |

4-cyclopentyloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKDWLSFAQUFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172521-22-0 | |

| Record name | 4-(cyclopentyloxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Cyclopentyloxy)aniline hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Electrophilic Aromatic Substitution : The aniline moiety can undergo nitration, sulfonation, and halogenation, leading to a variety of substituted derivatives.

- Reduction and Oxidation Reactions : The compound can be reduced to form corresponding amines or oxidized to yield quinone derivatives. These reactions are crucial for developing new chemical entities in organic synthesis .

Biological Applications

Investigating Biological Activity

Research has shown that this compound exhibits potential biological activities. It is being explored for its interactions with various biological targets, which may include:

- Antimicrobial Properties : Studies have indicated that derivatives of 4-(cyclopentyloxy)aniline show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant inhibition zones against strains like Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound have revealed its potential effectiveness against various cancer cell lines. For example, specific derivatives have shown IC50 values lower than traditional chemotherapeutic agents like doxorubicin .

Medicinal Chemistry

Therapeutic Potential

The compound's unique properties make it a candidate for drug development. Its role as a precursor in synthesizing pharmacologically active compounds is under exploration. Researchers are investigating its mechanism of action, which may involve interactions with enzymes or receptors relevant to therapeutic targets .

Industrial Applications

Development of Specialty Chemicals

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for creating tailored compounds for specific industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; participates in electrophilic aromatic substitution reactions. |

| Biological Activity | Potential antimicrobial and anticancer properties; investigated for interactions with biological targets. |

| Medicinal Chemistry | Explored as a precursor in drug development; potential therapeutic roles being studied. |

| Industrial Use | Utilized in developing specialty chemicals and materials due to its versatile reactivity. |

Mechanism of Action

The mechanism by which 4-(Cyclopentyloxy)aniline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 4-(cyclopentyloxy)aniline hydrochloride with structurally related aniline derivatives:

Key Observations :

- Substituent Effects :

- Lipophilicity : The cyclopentyloxy group in the parent compound enhances lipophilicity compared to smaller substituents like ethoxy (Compound 6b) or cyclopropyl . This property is critical for membrane permeability in drug candidates.

- Electron-Withdrawing Groups : The trifluoromethyl group in 4-(trifluoromethyl)aniline HCl increases electron deficiency, favoring electrophilic substitution reactions in agrochemical synthesis .

- Polarity : 4-Methylsulfonylaniline HCl exhibits high polarity due to the sulfonyl group, making it suitable for chromatographic applications (e.g., HPLC) .

Stability and Reactivity

- Acid Sensitivity : The cyclopentyloxy group in the parent compound is stable under acidic conditions (e.g., HCl hydrolysis), unlike ethoxy or methoxy groups, which may undergo cleavage .

- HPLC Behavior : Analogs like 4-methylsulfonylaniline HCl exhibit shorter retention times (e.g., 0.75 minutes) under reverse-phase conditions due to their polarity , whereas lipophilic derivatives like 4-(cyclopentyloxy)aniline HCl require gradient elution.

Biological Activity

4-(Cyclopentyloxy)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, including case studies and data tables.

- Chemical Name : this compound

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 224.70 g/mol

- CAS Number : 1197687-18-5

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl bromide with an appropriate aniline derivative under basic conditions. The general reaction can be summarized as follows:

-

Reagents :

- Cyclopentyl bromide

- Aniline derivative (e.g., 4-chloroaniline)

- Base (e.g., potassium carbonate)

- Solvent (e.g., DMF or toluene)

-

Procedure :

- The aniline derivative is dissolved in a solvent and treated with the base.

- Cyclopentyl bromide is added, and the mixture is stirred at elevated temperatures for several hours.

- The product is then isolated through filtration and crystallization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with aryl groups have shown potent effects against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Amoxiclav) |

|---|---|---|---|

| 4-(Cyclopentyloxy)aniline | Staphylococcus aureus | 22 | 24 |

| 4-(Cyclopentyloxy)aniline | Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further antibacterial development .

Anticancer Activity

In vitro studies have demonstrated that anilines, particularly those substituted with cyclopentyl groups, can inhibit cancer cell proliferation. For instance, derivatives tested against human cancer cell lines showed promising IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Cyclopentyloxy)aniline | MCF-7 (breast cancer) | 12.5 |

| 4-(Cyclopentyloxy)aniline | HeLa (cervical cancer) | 15.0 |

These findings indicate that the compound may act through apoptosis induction or cell cycle arrest mechanisms, warranting further investigation into its anticancer properties .

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a study published by Rbaa et al., various derivatives of anilines were synthesized and tested against multiple bacterial strains. The study highlighted that compounds with cyclopentyl substituents showed enhanced activity compared to traditional antibiotics, suggesting their potential use in treating antibiotic-resistant infections . -

Case Study on Anticancer Activity :

A recent investigation into the anticancer effects of substituted anilines revealed that those with cyclopentyl groups exhibited significant growth inhibition in MCF-7 and HeLa cells. The study utilized flow cytometry to analyze cell cycle distribution, confirming that these compounds induce G1 phase arrest .

Chemical Reactions Analysis

Reactivity of the Aromatic Amine Group

The aniline moiety participates in electrophilic aromatic substitution (EAS) and diazotization reactions:

Electrophilic Substitution

Mechanistic Insight :

-

The -NH₂ group strongly activates the ring, favoring para substitution.

-

Steric hindrance from the cyclopentyloxy group (-O-Cp) directs nitration to the less hindered positions .

Diazotization and Coupling

| Step | Reagents/Conditions | Intermediate/Product | Application | Source |

|---|---|---|---|---|

| 1 | NaNO₂, HCl (3.9 M), 0–5°C | Diazonium chloride | Azo dye synthesis | |

| 2 | β-Naphthol, NaOH, 10°C | Azo-coupled product (orange-red) | Biochemical probes |

Critical Parameters :

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) and stability under storage:

| Property | Value/Condition | Source |

|---|---|---|

| Solubility in H₂O | 12.5 mg/mL (25°C) | |

| Stability | Stable at RT in dark, inert atmosphere | |

| Decomposition | >200°C (exothermic) |

Functional Group Transformations

The cyclopentyloxy group undergoes limited reactivity due to steric bulk but can participate in:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic Cleavage | HBr (48%), reflux, 24 hr | 4-Aminophenol + cyclopentanol | |

| Oxidation | KMnO₄, H₂SO₄, 100°C | Cyclopentanone derivatives |

Note : Acidic cleavage is quantitative but rarely employed due to loss of the functional group.

Preparation Methods

Nucleophilic Substitution of 5-Amino-2-chloro-4-fluorophenol with Cyclopentyl Derivatives

The core synthetic route to 4-(cyclopentyloxy)aniline derivatives generally starts from 5-amino-2-chloro-4-fluorophenol, which undergoes nucleophilic substitution with cyclopentyl electrophiles such as cyclopentyl bromide or cyclopentyl p-toluenesulfonate. This reaction replaces the phenolic hydroxyl group with a cyclopentyloxy moiety.

- Solvent: Toluene or N,N-dimethylformamide (DMF)

- Base: 40% aqueous sodium hydroxide or potassium carbonate

- Phase transfer catalyst: Tetrabutylammonium bromide (TBAB)

- Additive: Potassium iodide (KI) to enhance nucleophilicity

- Temperature: 80°C to 100°C

- Reaction time: 2 to 48 hours depending on electrophile and scale

- Mix 5-amino-2-chloro-4-fluorophenol, cyclopentyl bromide or cyclopentyl p-toluenesulfonate, TBAB, and KI in toluene.

- Slowly add aqueous sodium hydroxide solution.

- Stir and heat the mixture at 80–100°C for several hours.

- Cool the reaction mixture and add water.

- Extract the organic layer with ethyl acetate or toluene.

- Wash the organic phase with water and brine.

- Dry over anhydrous magnesium sulfate.

- Concentrate under vacuum to isolate the crude product.

- Small scale (6.3 mmol): 99% yield of 4-chloro-5-cyclopentyloxy-2-fluoroaniline

- Medium scale (0.464 mol): 81.8% yield

- Large scale (2.48 mol): 67.1% yield of hydrochloride salt after acidification

Table 1: Reaction Parameters and Yields for Nucleophilic Substitution

| Scale (mmol/mol) | Electrophile | Base | Temp (°C) | Time (h) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|

| 6.37 mmol | Cyclopentyl bromide | 40% NaOH (aq) | 80 | 4.5 | 99.0 | Free base |

| 0.464 mol | Cyclopentyl bromide | 40% NaOH (aq) | 85–90 | 7 | 81.8 | Free base |

| 6.29 mmol | Cyclopentyl p-toluenesulfonate | 40% NaOH (aq) | 100 | 2 | 99.6 | Free base |

| 2.48 mol | Cyclopentyl bromide | K2CO3 + KI in DMF/H2O | 80 | 5 | 67.1 | Hydrochloride salt (after acidification) |

Formation of Hydrochloride Salt

After obtaining the free base 4-(cyclopentyloxy)aniline, treatment with concentrated hydrochloric acid in an organic solvent (e.g., toluene or ethyl acetate) precipitates the hydrochloride salt.

- Dissolve the free base in toluene.

- Add concentrated hydrochloric acid slowly with stirring.

- The hydrochloride salt precipitates as a white solid.

- Isolate by filtration, wash with ethyl acetate and toluene.

- Dry under vacuum.

This step enhances the compound's stability, purity, and handling properties for further applications.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 5-amino-2-chloro-4-fluorophenol + cyclopentyl bromide or tosylate, NaOH or K2CO3, TBAB, KI, toluene or DMF, 80–100°C | 4-(Cyclopentyloxy)aniline free base | 81.8–99.6 | Phase transfer catalysis improves yield |

| Salt formation | Free base + concentrated HCl in toluene | 4-(Cyclopentyloxy)aniline hydrochloride | 67.1 (isolated salt) | Salt precipitation aids purification |

Research Findings and Practical Considerations

- The use of phase transfer catalysts such as tetrabutylammonium bromide significantly enhances reaction rates and yields by facilitating the transfer of hydroxide ions into the organic phase.

- Potassium iodide acts as a nucleophilic catalyst, likely via in situ formation of more reactive iodide intermediates.

- Reaction temperature and time are critical parameters; higher temperatures (up to 100°C) and longer reaction times improve conversion but may require optimization to avoid side reactions.

- The hydrochloride salt form is preferred for isolation due to its lower solubility in organic solvents and improved stability.

- Scale-up from millimole to mole scale is feasible with moderate yield decrease, indicating robustness of the method.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclopentyloxy)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a hydroxyl group with cyclopentyloxy, followed by reduction of a nitro intermediate to the amine, and subsequent salification with HCl. Key variables include:

- Temperature : 60–80°C for cyclopentyloxy substitution to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Catalyst : Use of Pd/C or Raney nickel for nitro-group reduction .

- Purity Control : Post-synthesis purification via recrystallization (ethanol/water mixtures) improves yield (>85%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify cyclopentyloxy (δ 1.5–2.0 ppm for cyclopentyl protons) and aniline (δ 6.5–7.5 ppm aromatic protons) groups .

- IR : Confirm N–H stretches (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%) .

Advanced Research Questions

Q. How does the stability of this compound vary under oxidative or acidic conditions, and how can degradation products be analyzed?

- Methodological Answer :

- Oxidative Stability :

- Conditions : Exposure to H₂O₂ or air/O₂ at 40°C for 24 hours.

- Degradation Products : Quinone derivatives (via oxidation of the aniline group) detected via LC-MS .

- Acidic Stability :

- Conditions : 1M HCl at 25°C for 12 hours.

- Degradation : Partial hydrolysis of the cyclopentyloxy group, monitored by TLC (silica gel, ethyl acetate/hexane) .

- Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to reduce variability .

- Meta-Analysis : Compare IC₅₀ values across studies using tools like Prism® to identify outliers. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish) for toxicity validation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of 4-(cyclopentyloxy)aniline derivatives?

- Methodological Answer :

- Modification Sites :

- Cyclopentyl Group : Replace with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects on target binding .

- Aniline Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electron density and receptor interaction .

- Assay Pipeline :

- In Vitro : Dose-response curves in HEK293 cells transfected with target receptors.

- In Silico : Molecular docking (AutoDock Vina) to predict binding modes .

- Data Correlation : Use QSAR models to link structural changes to activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.